An In-depth Technical Guide to Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate (CAS 77290-31-4)
An In-depth Technical Guide to Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate (CAS 77290-31-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Physical Properties
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a monosubstituted piperazine derivative. The presence of a Boc-protecting group on one nitrogen atom allows for selective functionalization of the other. The cyanomethyl group provides a versatile handle for further chemical modifications.
Table 1: Chemical and Physical Properties [1][2]
| Property | Value |
| CAS Number | 77290-31-4 |
| Molecular Formula | C₁₁H₁₉N₃O₂ |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC#N |
| InChI Key | OJUKCGDZZNLDPC-UHFFFAOYSA-N |
| Appearance | Solid (predicted) |
| Storage | Store in a cool, dry place. Keep container tightly sealed. |
Synthesis and Purification
The primary synthetic route to tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is the N-alkylation of tert-butyl piperazine-1-carboxylate with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction is typically carried out in the presence of a mild base to neutralize the resulting hydrohalic acid.
Representative Experimental Protocol for Synthesis
The following is a representative experimental protocol based on general procedures for similar N-alkylation reactions.
Materials:
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tert-Butyl piperazine-1-carboxylate
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Chloroacetonitrile (or Bromoacetonitrile)
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Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
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Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
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To this stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate as a pure compound.
Logical Workflow for Synthesis and Purification
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperazine ring protons (two sets of multiplets, ~2.4-2.6 ppm and ~3.4-3.6 ppm, 4H each), and the cyanomethyl protons (~3.3 ppm, singlet, 2H). |
| ¹³C NMR | Resonances for the tert-butyl carbons (quaternary and methyls), the four distinct piperazine ring carbons, the cyanomethyl carbon, the nitrile carbon, and the carbonyl carbon of the Boc group. |
| IR | Characteristic absorption bands for the C≡N stretch (~2240 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and C-H stretches. |
| Mass Spec (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 226.16. |
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is dictated by its three main functional groups: the Boc-protected amine, the tertiary amine of the piperazine ring, and the cyanomethyl group.
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group can be readily removed under acidic conditions to liberate the secondary amine. This is a crucial step in the synthesis of more complex molecules where further functionalization of this nitrogen is required.
Representative Experimental Protocol for Boc Deprotection:
Materials:
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tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate
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Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using TFA):
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Dissolve tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane.
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Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
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Remove the solvent and excess TFA under reduced pressure.
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Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, 2-(piperazin-1-yl)acetonitrile.
Role as a PROTAC Linker
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a valuable building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The piperazine moiety in this compound often forms part of the linker that connects the target-binding ligand to the E3 ligase-binding ligand.
PROTAC-Mediated Protein Degradation Pathway
Experimental Workflow for PROTAC Development
The development of a PROTAC using linkers derived from tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate typically follows a structured workflow.
Safety Information
Table 3: Hazard Identification
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a valuable and versatile building block in medicinal chemistry and drug discovery. Its utility as a component of PROTAC linkers underscores its importance in the development of novel therapeutics that function through targeted protein degradation. This guide provides essential technical information to aid researchers in the synthesis, handling, and application of this important chemical compound.
